1-(Thian-4-yl)piperidin-4-ol
Overview
Description
1-(Thian-4-yl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Mechanism of Action
Target of Action
The primary target of 1-(Thian-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells .
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry . As a result, the compound has potential for the treatment of HIV-1 .
Biochemical Analysis
Biochemical Properties
1-(Thian-4-yl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with the chemokine receptor CCR5, a seven-transmembrane G-protein coupled receptor, which is crucial in the process of HIV-1 entry . The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which inhibits the receptor’s function and prevents HIV-1 from entering the cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the tubulin polymerization, which is crucial for cell division and proliferation . This inhibition leads to antiproliferative effects, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the CCR5 receptor, blocking its activity and preventing HIV-1 entry into cells . Additionally, it inhibits tubulin polymerization by binding to the tubulin protein, disrupting the microtubule network essential for cell division . These interactions result in changes in gene expression and cellular function, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including cytotoxicity and disruption of normal cellular processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism affects its bioavailability and activity, influencing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function . The compound’s distribution within the body is crucial for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with biomolecules and its therapeutic effects.
Preparation Methods
The synthesis of 1-(Thian-4-yl)piperidin-4-ol typically involves the reaction of thian-4-yl derivatives with piperidin-4-ol under specific conditions. The synthetic routes often include cyclization, hydrogenation, and other organic reactions to achieve the desired structure . Industrial production methods may involve multi-step synthesis processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(Thian-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperidine ring are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
1-(Thian-4-yl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-(4-Fluorobenzyl)piperidin-4-yl: Known for its antimalarial activity.
1-(3,4-Dichlorobenzyl)piperidin-4-yl: Exhibits similar biological activities but differs in its chemical structure and specific applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(thian-4-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c12-10-1-5-11(6-2-10)9-3-7-13-8-4-9/h9-10,12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOIULOAFUQKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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